Zinc bromide, with the chemical formula , is an inorganic compound that appears as a colorless or white crystalline solid. It is composed of zinc cations () and bromide anions () in a 1:2 ratio, forming a binary ionic compound. Zinc bromide is hygroscopic, meaning it readily absorbs moisture from the environment, and it forms a dihydrate () when hydrated. This compound shares many properties with zinc chloride, including high solubility in water and organic solvents, and it can form acidic solutions upon dissolution .
Zinc bromide is synthesized through several methods:
Zinc bromide has diverse applications across various fields:
| Compound | Chemical Formula | Solubility | Key Characteristics |
|---|---|---|---|
| Zinc Chloride | Highly soluble | Less hygroscopic than zinc bromide; used as a dehydrating agent. | |
| Zinc Iodide | Soluble | Similar structure but larger ionic size; used in organic synthesis. | |
| Magnesium Bromide | Soluble | Less dense than zinc bromide; used in pharmaceuticals. | |
| Calcium Bromide | Soluble | Lower density; used in brine solutions for oil drilling. |
Zinc bromide is unique due to its high density and hygroscopic nature, making it particularly useful in applications requiring heavy brines and radiation shielding .
The preparation of zinc bromide through hydrobromic acid-mediated synthesis represents one of the most widely employed laboratory methodologies for producing this inorganic compound [3] [14] [15]. This synthetic approach involves the direct reaction between zinc-containing precursors and hydrobromic acid under controlled conditions, yielding zinc bromide in either hydrated or anhydrous forms depending on the specific reaction parameters employed.
The fundamental reaction mechanism involves treating zinc oxide with hydrobromic acid in the presence of water, following the balanced chemical equation: ZnO + 2HBr + H₂O → ZnBr₂·2H₂O [3] [14]. This reaction proceeds readily at ambient temperatures and produces the dihydrate form of zinc bromide as the primary product [15]. The reaction exhibits high conversion efficiency, typically achieving yields ranging from 95 to 99 percent under optimized conditions [14] [15].
Alternative zinc precursors can be employed in hydrobromic acid-mediated synthesis, including metallic zinc powder or granules [3] [15]. When metallic zinc is utilized as the starting material, the reaction follows the stoichiometry: Zn + 2HBr → ZnBr₂ + H₂ [3] [15]. This direct metal-acid reaction generates hydrogen gas as a byproduct and can produce either hydrated or anhydrous zinc bromide depending on the water content of the reaction medium [15] [16].
The reaction conditions significantly influence the product characteristics and yield [14] [20]. Temperature control is particularly critical, with optimal reaction temperatures typically maintained between 20 and 100 degrees Celsius [14] [20]. Higher temperatures can accelerate the reaction rate but may lead to unwanted side reactions or product decomposition [20]. The concentration of hydrobromic acid also affects the reaction kinetics, with higher acid concentrations generally promoting faster conversion rates [20].
Purification of the crude zinc bromide product typically involves crystallization techniques [18] [20]. The reaction mixture is filtered to remove any unreacted solid materials, followed by controlled evaporation to achieve supersaturation [18]. Cooling the concentrated solution induces crystallization of zinc bromide dihydrate, which can be separated by filtration and dried under controlled conditions [18] [20].
Research findings indicate that the hydrobromic acid-mediated synthesis can be optimized through careful control of reaction parameters [20]. Studies have demonstrated that maintaining the ratio of bromine to water between 0.8 and 5.0 by weight results in optimal product formation [18]. The reaction duration typically ranges from 1 to 3 hours for complete conversion, with longer reaction times not significantly improving yields [18] [20].
Direct bromination of metallic zinc represents an alternative laboratory-scale synthesis route that offers several advantages over acid-mediated methods [1] [18] [22]. This technique involves the controlled reaction between elemental zinc and bromine, typically conducted in an aqueous or organic solvent medium to manage the highly exothermic nature of the reaction [1] [22].
The fundamental reaction proceeds according to the equation: Zn + Br₂ → ZnBr₂ [1] [18]. This direct synthesis approach has been extensively studied and optimized for laboratory applications, with research demonstrating exceptional yields of 99.75 to 99.8 percent for bromine conversion and 99.8 percent for zinc utilization [1] [18].
Contemporary bromination techniques employ sophisticated reaction control systems to manage the highly exothermic nature of the zinc-bromine reaction [1] [22]. The reaction is typically conducted at temperatures ranging from 30 to 110 degrees Celsius, with careful temperature monitoring to prevent runaway reactions [1] [18]. The bromine feed rate is a critical parameter, with optimal rates ranging from 0.5 to 6.0 kilograms per hour per kilogram of initial zinc [18].
Solvent selection plays a crucial role in metallic zinc bromination techniques [1] [22]. Aqueous systems are commonly employed, with the reaction solvent comprising metal halide salts to enhance bromine solubility and reaction efficiency [1]. The presence of base metal halides in the reaction medium has been shown to improve reaction kinetics and product quality [1] [22].
Advanced bromination techniques incorporate multi-stage reactor configurations to optimize conversion efficiency [1]. Two-stage continuous reaction processes have been developed where the reaction solvent and bromine are mixed in the first stage, with the resulting zinc bromide solution recycled to maximize conversion [1]. These systems typically operate with continuous zinc addition and product withdrawal, enabling sustained production rates [1].
Temperature management during bromination is achieved through sophisticated heat exchange systems [1] [18]. The heat of formation of zinc bromide is substantial, requiring effective cooling to maintain optimal reaction temperatures [1]. Research has demonstrated that temperatures below 60 degrees Celsius are preferable to minimize bromine vaporization and associated handling challenges [1].
Product purification in metallic zinc bromination techniques involves specialized desorption processes to remove unreacted bromine [18]. The reaction mass is typically maintained at temperatures between 60 and 150 degrees Celsius for 1 to 3 hours following bromine addition to ensure complete conversion [18]. Unreacted bromine is quantitatively removed from the solution through desorption techniques, typically achieving bromine concentrations below 0.002 weight percent [18].
The production of anhydrous zinc bromide from hydrated precursors requires carefully controlled dehydration protocols that preserve product purity while achieving complete water removal [3] [9] [13]. Industrial dehydration processes have been developed to convert zinc bromide dihydrate (ZnBr₂·2H₂O) to the anhydrous form through thermal treatment under controlled atmospheric conditions [3] [13].
The primary dehydration methodology involves thermal treatment with hot carbon dioxide [3]. This technique utilizes carbon dioxide as both a dehydrating agent and an inert atmosphere to prevent oxidation or decomposition of the zinc bromide during the dehydration process [3]. The reaction proceeds according to the thermal decomposition: ZnBr₂·2H₂O → ZnBr₂ + 2H₂O, with water vapor being continuously removed by the carbon dioxide stream [3].
Alternative dehydration protocols employ sublimation techniques in hydrogen bromide atmospheres [3]. This method provides excellent control over the dehydration process while maintaining product purity through the use of a chemically compatible atmosphere [3]. The hydrogen bromide atmosphere prevents hydrolysis reactions that could otherwise occur during high-temperature dehydration [3].
Industrial dehydration systems typically operate at temperatures ranging from 120 to 180 degrees Celsius [13] [18]. Research findings indicate that optimal dehydration occurs within this temperature range, with higher temperatures potentially causing product decomposition and lower temperatures resulting in incomplete water removal [13]. The dehydration duration varies depending on the batch size and equipment configuration, typically requiring several hours for complete water removal [13].
Specialized dehydration protocols have been developed for producing high-purity anhydrous zinc bromide [13]. These processes incorporate controlled crystallization during the dehydration phase, maintaining a solid-to-liquid ratio between 1:0.8 and 1:2.0 to optimize crystal formation [18]. The crystallization process is conducted with continuous stirring and controlled cooling to temperatures not lower than 35 degrees Celsius to prevent rehydration [18].
Quality control in industrial dehydration processes involves continuous monitoring of water content and product purity [13] [18]. The final anhydrous product typically achieves purities exceeding 99.5 percent, with water content reduced to less than 1000 parts per million [13]. Advanced analytical techniques are employed to verify complete dehydration and product specifications [13].
The dehydration equipment utilized in industrial processes includes specialized furnaces with controlled atmosphere capabilities [13]. These systems provide precise temperature control and atmosphere composition monitoring to ensure optimal dehydration conditions [13]. Heat recovery systems are often incorporated to improve energy efficiency and reduce operating costs [13].
Large-scale electrolytic production of zinc bromide represents an advanced industrial methodology that enables continuous, high-volume manufacturing with excellent process control [7] [21] [24]. This technique utilizes electrochemical principles to produce zinc bromide solutions directly from appropriate precursor materials, offering advantages in terms of product purity and process scalability [7] [24].
The electrolytic production process involves the use of specialized electrochemical cells designed for zinc bromide synthesis [21] [24]. These systems typically employ carbon-based electrodes due to the corrosive nature of bromide solutions and the need for chemical compatibility with the electrolyte system [17] [24]. The electrode materials are selected to withstand the aggressive chemical environment while maintaining good electrical conductivity [24].
Industrial electrolytic systems are configured as flow-through reactors with continuous electrolyte circulation [7] [21]. The electrolyte composition typically consists of aqueous zinc bromide solutions with concentrations ranging from 65 to 77 percent by weight [7]. The specific gravity of these solutions ranges from 2.3 to 2.5, providing the high density required for many industrial applications [7] [8].
Process parameters for large-scale electrolytic production are carefully controlled to optimize efficiency and product quality [7] [21]. The operating temperature range typically spans from ambient to 50 degrees Celsius, with precise temperature control maintained through integrated cooling systems [7]. The pH of the electrolyte is maintained between 5 and 6 to ensure optimal electrochemical performance [7].
Quality specifications for electrolytically produced zinc bromide are stringent, with typical assay requirements ranging from 73 to 77 percent zinc bromide content [7]. Impurity limits are strictly controlled, with cadmium content limited to 5 parts per million maximum and lead content restricted to 10 parts per million maximum [7]. Color specifications require the product to maintain clarity with maximum APHA color values of 150 [7].
The electrolytic production process offers several advantages over traditional chemical synthesis methods [21] [24]. These include improved process control, reduced chemical waste generation, and the ability to produce customized product specifications [21]. The continuous nature of electrolytic processes also enables better integration with downstream processing operations [21].
Industrial electrolytic production systems incorporate advanced process monitoring and control technologies [7] [21]. Real-time analysis of electrolyte composition, pH, temperature, and electrical parameters ensures consistent product quality and optimal process efficiency [7]. Automated control systems maintain operating parameters within specified ranges and provide early warning of potential process deviations [7].
| Synthesis Method | Chemical Equation | Temperature Range (°C) | Typical Yield (%) | Product Form |
|---|---|---|---|---|
| Hydrobromic Acid + Zinc Oxide | ZnO + 2HBr + H₂O → ZnBr₂·2H₂O | 20-100 | 95-99 | Dihydrate |
| Hydrobromic Acid + Zinc Metal | Zn + 2HBr → ZnBr₂ + H₂ | 20-100 | 95-99 | Dihydrate/Anhydrous |
| Direct Bromine + Zinc Metal | Zn + Br₂ → ZnBr₂ | 30-110 | 99.75-99.8 | Anhydrous |
| Electrolytic Production | Electrolytic reduction/oxidation | Variable | Variable | Aqueous solution |
| Dehydration of ZnBr₂·2H₂O | ZnBr₂·2H₂O → ZnBr₂ + 2H₂O | 120-180 | 90-95 | Anhydrous |
| Parameter | Optimal Range | Industrial Scale Values |
|---|---|---|
| Bromine:Water Ratio (by weight) | 0.8-5.0 | 1-5 |
| Reaction Temperature | 30-110°C | 60-95°C |
| Bromine Feed Rate | 0.5-6.0 kg/h per kg Zn | 4-6 kg/h per kg Zn |
| Processing Time | 1-3 hours | 1-2 hours |
| Product Concentration | 52-87 wt% ZnBr₂ | 65-75 wt% |
| Dehydration Temperature | 120-180°C | 150-180°C |
| Final Product Purity | 99.5-99.8% | ≥99.5% |
Zinc bromide exhibits well-defined thermal properties that are crucial for understanding its phase behavior under various temperature conditions. The compound demonstrates a melting point of 394°C, which remains consistent across multiple literature sources [1] [2] [3]. This relatively high melting point indicates strong intermolecular forces within the crystalline structure.
Zinc bromide maintains thermal stability up to its melting point without undergoing decomposition [4]. The vapor pressure relationship for solid zinc bromide follows the equation: log P (mmHg) = -6614/T + 9.697, where T represents temperature in degrees Celsius [4]. This relationship demonstrates the temperature-dependent nature of the compound's volatility characteristics.
Calorimetric studies have revealed interesting thermal behavior in zinc bromide. Research conducted using differential scanning calorimetry and thermogravimetric analysis shows that the compound exhibits long thermal relaxation times, particularly in finely powdered samples [5]. These extended relaxation periods, which can exceed one hour at approximately 100 K, suggest intrinsically low thermal conductivity properties.
The crystalline structure of zinc bromide undergoes temperature-dependent changes. At elevated temperatures, the compound maintains its structural integrity while exhibiting increased molecular motion. The thermal expansion characteristics and phase stability have been studied using X-ray diffraction techniques at various temperatures [5].
Zinc bromide demonstrates exceptional solubility characteristics in both aqueous and organic solvents. The compound exhibits extremely high water solubility, with reported values of 447 grams per 100 milliliters of water at 20°C [6] [7]. This remarkable solubility makes zinc bromide one of the most water-soluble zinc halides.
The aqueous solubility of zinc bromide shows temperature dependence, with solubility generally increasing with rising temperature. The following table presents comprehensive solubility data across different temperature ranges:
| Temperature (°C) | Solubility (g/100 mL H₂O) | Hydrate Form |
|---|---|---|
| -8 | 79.06* | ZnBr₂·3H₂O |
| 0 | 79.55* | ZnBr₂·3H₂O |
| 13 | 80.76* | ZnBr₂·2H₂O |
| 20 | 447 | Anhydrous |
| 25 | 82.46* | ZnBr₂·2H₂O |
| 30 | 84.08* | ZnBr₂·2H₂O |
| 35 | 83.45 | Anhydrous |
| 37 | 86.20* | ZnBr₂·2H₂O |
| 40 | 85.53 | Anhydrous |
| 60 | 86.08 | Anhydrous |
| 80 | 86.57 | Anhydrous |
| 100 | 87.05 | Anhydrous |
*Values for hydrated forms [8]
The solubility behavior reveals distinct patterns based on the hydration state of the compound. At lower temperatures, zinc bromide forms hydrated crystals, while at higher temperatures, the anhydrous form predominates [8]. This transition reflects the thermodynamic balance between hydration energy and thermal motion.
Aqueous solutions of zinc bromide exhibit acidic properties, with pH values typically ranging from 4 to 6 for saturated solutions [6] [7]. This acidity results from the hydrolysis of zinc ions in aqueous solution, forming zinc hydroxide complexes and releasing hydrogen ions.
The Lewis acid character of zinc bromide contributes significantly to its solubility behavior in organic media. The compound readily forms coordinate bonds with electron-donating solvents, facilitating dissolution through specific solvent-solute interactions [9].
Zinc bromide exhibits pronounced hygroscopic properties, readily absorbing moisture from the atmosphere [11] [9] [12]. This characteristic is fundamental to its behavior under ambient conditions and requires careful consideration in storage and handling procedures.
The hygroscopic nature of zinc bromide results in the formation of hydrated crystalline forms. Under atmospheric conditions, the compound readily forms the dihydrate ZnBr₂·2H₂O [11]. This hydration process is exothermic and occurs spontaneously when anhydrous zinc bromide is exposed to humid air.
The deliquescence behavior of zinc bromide involves the absorption of atmospheric moisture until the compound dissolves in the absorbed water, forming a saturated solution. This process is influenced by relative humidity levels and temperature conditions. While specific deliquescence relative humidity values for zinc bromide were not found in the literature, the compound's behavior follows patterns similar to other hygroscopic zinc halides.
Moisture absorption studies indicate that zinc bromide can absorb significant quantities of water vapor, with the rate of absorption depending on atmospheric humidity levels [13]. The process involves both physical adsorption and chemical hydration, leading to the formation of stable hydrated crystal structures.
The hygroscopic behavior presents practical challenges in handling and storage. The compound must be stored in moisture-free environments to prevent spontaneous hydration and maintain its anhydrous form [12]. Protective measures include storage under inert atmospheres or in desiccated containers.
Temperature influences the hygroscopic equilibrium of zinc bromide. At elevated temperatures, the compound tends to release water molecules, shifting toward the anhydrous form. Conversely, at lower temperatures, hydration is favored, promoting the formation of dihydrate and trihydrate forms [8].
Extensive Raman spectroscopic investigations have been conducted on zinc bromide solutions under elevated temperature and pressure conditions, providing detailed insights into molecular speciation and structural behavior [14] [15] [16].
High-temperature Raman studies on aqueous zinc bromide solutions reveal significant changes in species distribution with increasing temperature. Research conducted at temperatures ranging from 25°C to 500°C and pressures up to 900 megapascals demonstrates that zinc bromide exists in multiple coordination states in aqueous solution [14] [15].
The predominant species identified through Raman spectroscopy include tetrabromozinc(II) complexes (ZnBr₄²⁻), tribromozinc(II) complexes (ZnBr₃⁻), dibromozinc(II) complexes (ZnBr₂), and monobromozinc(II) complexes (ZnBr⁺) [14] [16]. The relative concentrations of these species vary systematically with temperature and pressure conditions.
At elevated temperatures, the intensity of the Raman band at 207 cm⁻¹, corresponding to the symmetric Zn-Br stretching vibration of the dibromozinc(II) complex, increases significantly [16]. Simultaneously, the intensity of the band at 171 cm⁻¹, attributed to the tetrabromozinc(II) complex, decreases with rising temperature. These changes indicate a temperature-induced shift in the coordination equilibrium.
The Raman band at 185 cm⁻¹, assigned to the tribromozinc(II) complex, shows minimal temperature dependence, suggesting that this species maintains relatively constant concentrations across the studied temperature range [16]. This behavior contrasts with the pronounced temperature sensitivity observed for the dibromo and tetrabromo species.
High-pressure Raman investigations reveal that the tetrabromozinc(II) complex remains the predominant species at pressures up to 900 megapascals in solutions with high zinc concentrations and high bromide-to-zinc ratios [14]. This finding indicates remarkable pressure stability for the tetrahedral zinc-bromide complex geometry.
The Raman spectra also provide information about the aqueous zinc(II) ion, with a broad band around 390 cm⁻¹ attributed to the symmetric Zn-O stretching vibration within the hexaaqua zinc(II) complex [16]. The intensity of this band decreases with increasing temperature, reflecting the reduced stability of the aqueous zinc species under elevated thermal conditions.
Temperature-dependent Raman studies demonstrate that the mean Zn-Br bond length within zinc bromide complexes decreases gradually with increasing temperature [16]. This contraction is accompanied by an increase in the interligand Br-Br distance, suggesting that the Br-Zn-Br bond angle increases as the coordination number decreases.
The combination of Raman spectroscopy with X-ray absorption spectroscopy provides complementary information about the structural changes occurring in zinc bromide solutions under extreme conditions [14]. These studies confirm that the speciation changes observed through Raman spectroscopy correspond to real structural modifications in the zinc coordination environment.
Advanced Raman spectroscopic techniques have been employed to monitor zinc bromide behavior in battery electrolytes, demonstrating the practical applications of these studies [17]. The linear relationship between Raman band intensities and zinc bromide concentration enables real-time monitoring of solution composition in industrial applications.